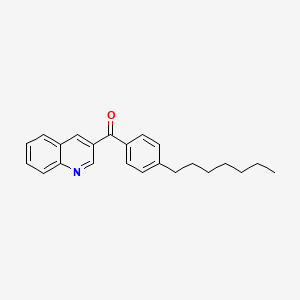

4-(4-Heptylbenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

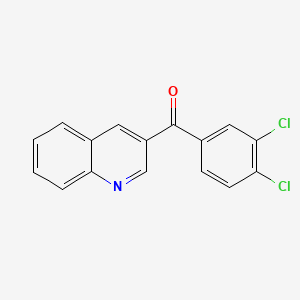

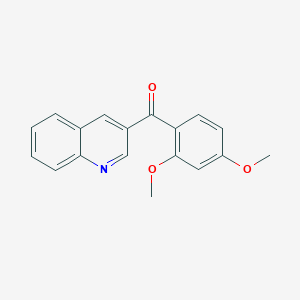

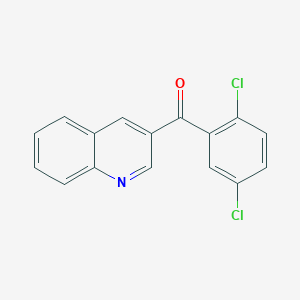

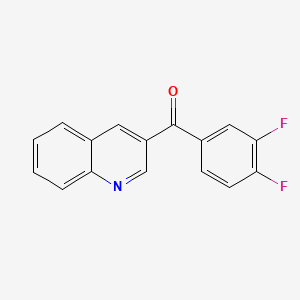

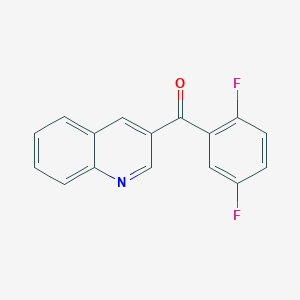

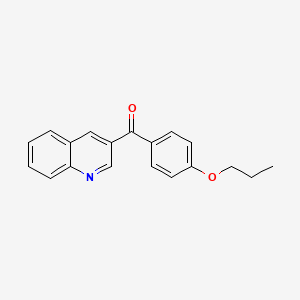

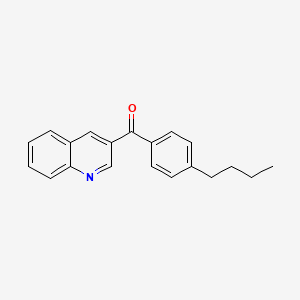

Molecular Structure Analysis

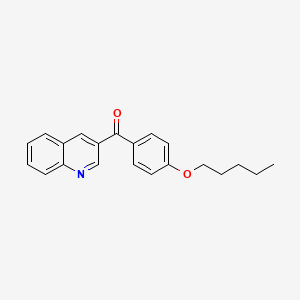

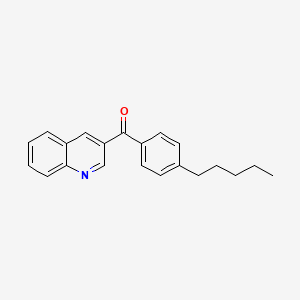

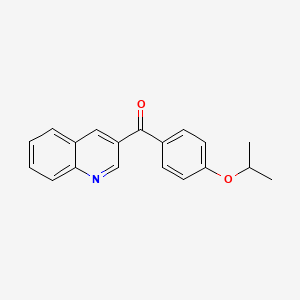

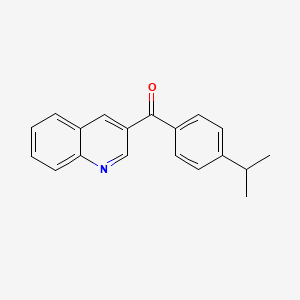

The molecular structure of 4-(4-Heptylbenzoyl)quinoline consists of a quinoline core with a heptylbenzoyl group attached at the 4-position . The InChI code for this compound is 1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19 (15-13-18)23 (25)22-17-24-16-20-10-7-8-11-21 (20)22/h7-8,10-17H,2-6,9H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Heptylbenzoyl)quinoline, such as its melting point, boiling point, and density, were not found in the search results . For more detailed information, it would be necessary to refer to specific product documentation or conduct experimental measurements.Mecanismo De Acción

Target of Action

Quinolines and quinolones, the broader class of compounds to which it belongs, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

The broader class of quinolines and quinolones to which it belongs are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-Heptylbenzoyl)quinoline has several advantages for use in laboratory experiments. It is highly selective for the CB2 receptor and has a high affinity for it. It is also relatively easy to synthesize and has a high purity (97%). However, it is important to note that the compound has limited solubility in aqueous solutions, which can limit its use in some experiments.

Direcciones Futuras

There are several potential future directions for 4-(4-Heptylbenzoyl)quinoline. These include further research into its mechanism of action, its pharmacological properties, and its potential therapeutic applications. Other potential future directions include the development of new analogues and derivatives of the compound with improved pharmacological properties, and the development of novel delivery systems for the compound. Additionally, further research into the safety and efficacy of the compound in preclinical and clinical trials is needed.

Métodos De Síntesis

4-(4-Heptylbenzoyl)quinoline can be synthesized from the reaction of 4-heptylbenzaldehyde with 2-amino-1,4-dihydro-quinoline in the presence of anhydrous potassium carbonate and acetic acid. The reaction is carried out at reflux temperature and the product is purified by column chromatography. The end product has a purity of 97%.

Aplicaciones Científicas De Investigación

4-(4-Heptylbenzoyl)quinoline has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies to investigate the pharmacological properties of the CB2 receptor and its agonists. It has also been used in studies to evaluate the effects of CB2 agonists on inflammation, pain, and other physiological processes.

Propiedades

IUPAC Name |

(4-heptylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRUPHHGPYDOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.